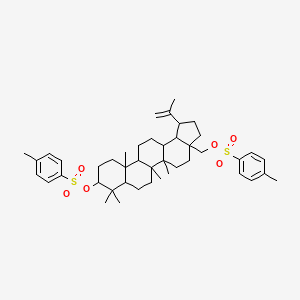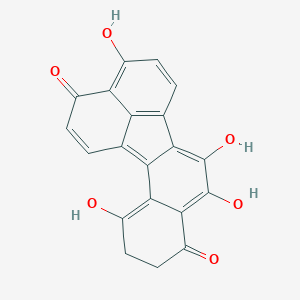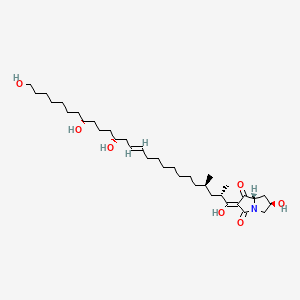
Bis(2-methyldecan-2-yloxy)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyldecan-2-yloxy)diazene is an organic compound characterized by its unique diazene structure, which includes two 2-methyldecan-2-yloxy groups. This compound is known for its applications in various scientific fields, particularly in the study of radical initiators and lipid oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyldecan-2-yloxy)diazene typically involves the reaction of 2-methyldecan-2-ol with a diazene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diazene bond. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methyldecan-2-yloxy)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines or other derivatives.
Substitution: The diazene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.
Scientific Research Applications
Bis(2-methyldecan-2-yloxy)diazene has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and other radical-based processes.
Biology: Studied for its role in lipid oxidation and its potential effects on biological membranes.
Medicine: Investigated for its potential use in developing new therapeutic agents and understanding oxidative stress mechanisms.
Industry: Applied in the production of polymers and other materials requiring controlled radical initiation.
Mechanism of Action
The mechanism of action of Bis(2-methyldecan-2-yloxy)diazene involves the generation of radicals through the cleavage of the diazene bond. These radicals can then participate in various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved include lipid membranes and other organic substrates that can undergo radical-induced transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2-methyldecan-2-yloxy)diazene include other diazene derivatives such as:
- Bis(2-methyl-2-decanyl)diazene
- 1,2-Bis(nitroazol-1-yl)diazene
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique properties such as its lipophilicity and its ability to initiate radical reactions in lipid environments. This makes it particularly useful in studies related to lipid oxidation and radical-based processes in biological systems.
Properties
Molecular Formula |
C22H46N2O2 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
bis(2-methyldecan-2-yloxy)diazene |
InChI |
InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChI Key |
PMZYNORKCNTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)


![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)






![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
